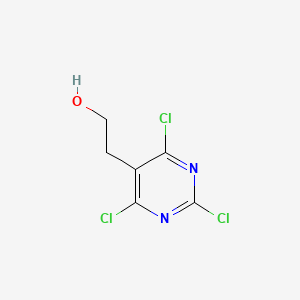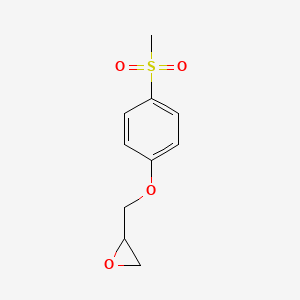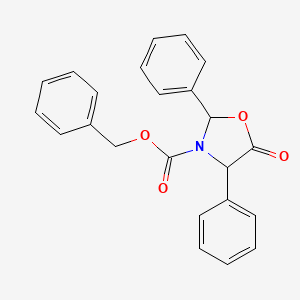![molecular formula C10H14N2O5S B12096339 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12096339.png)
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-thiouridine: is a modified nucleoside that is structurally similar to uridine but with a sulfur atom replacing the oxygen atom at the 4-position and a methyl group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-thiouridine typically involves the following steps:
Acetylation of Uridine: The hydroxyl groups of uridine are acetylated to protect them during subsequent reactions.
Thionation: The 4-oxo group of the acetylated uridine is converted to a 4-thio group using Lawesson’s reagent.
Deacetylation: The acetyl groups are removed using ammonia in methanol to yield the free 4-thiouridine.
Industrial Production Methods: While specific industrial production methods for 5-methyl-4-thiouridine are not extensively documented, the general approach involves large-scale synthesis using the above-mentioned steps, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-4-thiouridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as alkyl halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Desulfurized uridine derivatives.
Substitution: Various substituted thiouridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methyl-4-thiouridine is used in the study of nucleic acid chemistry, particularly in understanding the effects of sulfur substitution on nucleoside properties .
Biology: In biological research, this compound is used to study RNA modifications and their roles in cellular processes. It is also employed in metabolic labeling to track RNA dynamics .
Industry: In the pharmaceutical industry, 5-methyl-4-thiouridine is explored for its potential as a therapeutic agent and as a tool for drug development .
Mecanismo De Acción
5-Methyl-4-thiouridine exerts its effects primarily through its incorporation into RNA, where it can alter RNA stability and function. The sulfur atom at the 4-position allows the compound to form covalent bonds with RNA-binding proteins upon exposure to ultraviolet light, thereby affecting RNA-protein interactions . This mechanism is utilized in various RNA sequencing and labeling techniques .
Comparación Con Compuestos Similares
4-Thiouridine: Similar structure but lacks the methyl group at the 5-position.
2-Thiocytidine: Another thiolated nucleoside with sulfur at the 2-position.
5-Methyluridine: Similar structure but lacks the sulfur atom at the 4-position.
Uniqueness: 5-Methyl-4-thiouridine is unique due to the combined presence of a sulfur atom at the 4-position and a methyl group at the 5-position. This dual modification imparts distinct chemical and biological properties, making it valuable for specific scientific applications .
Propiedades
Fórmula molecular |
C10H14N2O5S |
|---|---|
Peso molecular |
274.30 g/mol |
Nombre IUPAC |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5S/c1-4-2-12(10(16)11-8(4)18)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18) |
Clave InChI |
IXDWFVOGUMAKFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12096263.png)
![4,8-Dibromo-6-(2-ethylhexyl)-1,4-dihydrotriazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B12096264.png)
![4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine](/img/structure/B12096265.png)



![1H-Pyrrolo[2,1-c][1,4]oxazine,hexahydro-4-methyl-,(4S,8aS)-(9CI)](/img/structure/B12096303.png)

![2,2,2-Trichloroethyl [(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(phenylthio)tetrahydro-2H-pyran-3-yl]carbamate](/img/structure/B12096315.png)
![N-[4-[2-(8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)ethyl]phenyl]acetamide](/img/structure/B12096320.png)
![(1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol](/img/structure/B12096325.png)


